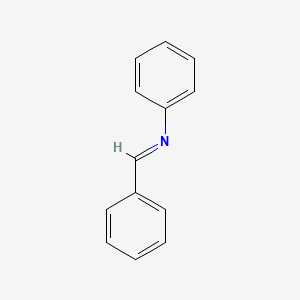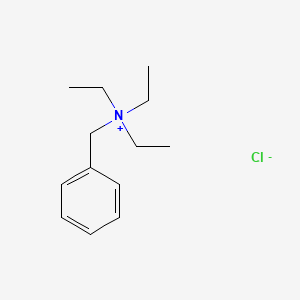
beta-Bourbonene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Bourbonene: is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, including ylang-ylang oil and cananga oil. The molecular formula of this compound is C15H24 , and it has a molecular weight of 204.3511 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Bourbonene can be synthesized through the photochemical reaction of germacrene D, which is found in essential oils such as ylang-ylang oil and cananga oil. The process involves irradiating the essential oil containing germacrene D with the light of a low-pressure or high-pressure mercury lamp .
Industrial Production Methods: The industrial production of this compound typically involves the isolation of germacrene D from essential oils, followed by its conversion to this compound through photochemical reactions. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Beta-Bourbonene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions typically yield saturated hydrocarbons.
Substitution: Halogenation reactions result in the formation of halogenated derivatives of this compound.
Scientific Research Applications
Beta-Bourbonene has several scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of other complex organic compounds.
- Studied for its unique chemical properties and reactivity .
Biology:
Medicine:
- Exhibits potential anticancer properties by inhibiting the proliferation of prostate cancer cells and inducing apoptosis .
- Studied for its anti-inflammatory and antifungal effects .
Industry:
Mechanism of Action
Beta-Bourbonene exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound inhibits the proliferation of prostate cancer cells by inducing G0/G1 phase arrest and promoting apoptosis.
Anti-inflammatory and Antifungal Effects: The exact mechanisms are still under investigation, but this compound is believed to interact with specific cellular pathways to exert its anti-inflammatory and antifungal effects.
Comparison with Similar Compounds
Beta-Bourbonene is unique among sesquiterpenes due to its specific chemical structure and properties. Similar compounds include:
Bourbonene: A stereoisomer of this compound with similar chemical properties but different spatial arrangement of atoms.
Germacrene D: A precursor to this compound, found in various essential oils.
Other Sesquiterpenes: Such as alpha-Bisabolene and alpha-Humulene, which share similar structural features but differ in their chemical reactivity and biological activities.
This compound stands out due to its specific applications in medicine and industry, particularly its potential anticancer properties and use in fragrance production.
Properties
CAS No. |
5208-59-3 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.02,6]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h9,11-14H,3,5-8H2,1-2,4H3 |
InChI Key |
YIRAHEODBQONHI-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2(C1C3C2CCC3=C)C |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2([C@H]1[C@@H]3[C@H]2CCC3=C)C |
Canonical SMILES |
CC(C)C1CCC2(C1C3C2CCC3=C)C |
Appearance |
Solid powder |
density |
0.899-0.908 |
| 5208-59-3 | |
physical_description |
Colourless to yellow oily liquid; Woody aroma |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Insoluble in water; soluble in most fixed oils Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
beta-Bourbonene; β-bourbonene; (-)-beta-Bourbonene; b-Bourbonene; (-)-beta-bourbonene; beta-bourbenene b-Bourbonene beta-bourbonene (-)-beta-bourbonene. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)







